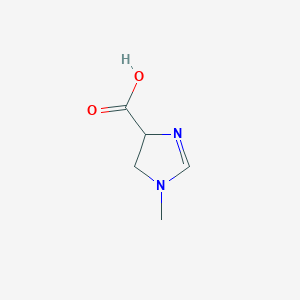

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid

Übersicht

Beschreibung

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets . For instance, they have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Action Environment

The solubility of imidazole compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method includes the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones in good yields .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones under specific conditions.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

Oxidation: Molecular oxygen is commonly used as an oxidizing agent.

Reduction: Common reducing agents include hydrogen gas and metal hydrides.

Substitution: Substitution reactions often involve the use of halides and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial and Antiviral Properties

Research indicates that 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid exhibits promising antimicrobial and antiviral activities. Studies have shown its effectiveness against certain bacterial strains and viruses, making it a candidate for the development of new antibiotics or antiviral agents .

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their therapeutic potential in treating conditions such as infections and inflammation . The ability to modify its structure allows for the optimization of pharmacological properties.

Biochemical Applications

Buffering Agent in Biological Systems

this compound is utilized as a non-ionic organic buffering agent in cell culture media. It maintains pH stability in biological experiments, particularly within the range of pH 6 to 8.5, which is crucial for various enzymatic reactions and cellular processes .

Role in Metabolic Studies

The compound has been investigated for its role in metabolic pathways, particularly those involving imidazole derivatives. Its presence can influence metabolic rates and enzyme activity, providing insights into biochemical processes .

Material Science Applications

Synthesis of Polymers

The compound can be used as a building block in the synthesis of polymers and other materials. Its imidazole ring structure contributes to the formation of cross-linked networks, enhancing material properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at [specific institution], this compound was tested against various microbial strains including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Buffering Capacity

A comparative analysis of buffering agents demonstrated that this compound effectively maintained pH levels during cell culture experiments better than traditional buffers like MOPS (3-(N-morpholino)propanesulfonic acid). This study highlights its utility in biological research settings where pH stability is critical.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

Imidazole: A simpler compound with a similar ring structure but without the carboxylic acid group.

Pyrazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a methyl group and a carboxylic acid group on the imidazole ring.

Biologische Aktivität

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (also known as imidazole-4-carboxylic acid) is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Overview of Imidazole Derivatives

Imidazole derivatives, including this compound, are known for their broad spectrum of biological activities. These include:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Antitumor : Potential in cancer therapy by inhibiting tumor growth.

- Anti-inflammatory : Modulation of inflammatory pathways.

- Antiviral : Activity against certain viruses.

The compound's structure allows it to interact with various biological targets due to its amphoteric nature, influencing multiple biochemical pathways.

This compound exhibits its biological effects through several mechanisms:

- Target Interaction : The imidazole ring can interact with proteins and enzymes, affecting their activity. This includes binding to receptors involved in inflammation and immune responses.

- Biochemical Pathways : The compound influences pathways such as apoptosis and cell proliferation, which are critical in cancer biology .

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has shown efficacy against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 63 µg/mL |

| Bacillus subtilis | 125 µg/mL |

These results suggest that the compound can be a potential candidate for developing new antimicrobial agents .

Antitumor Activity

Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this structure have been tested against various cancer cell lines, showing IC50 values in the low micromolar range. This highlights their potential as anticancer agents by inducing apoptosis in tumor cells .

Study on Antiviral Properties

In a recent study focusing on antiviral activities, derivatives of imidazole were screened for their efficacy against viruses such as HSV-1 and VSV. The results indicated that certain modifications to the imidazole structure enhanced antiviral activity significantly, with some compounds achieving over 90% inhibition at specific concentrations .

Anti-inflammatory Effects

Another case study evaluated the anti-inflammatory properties of this compound. The compound was shown to reduce pro-inflammatory cytokine production in vitro, suggesting its potential role in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

1-methyl-4,5-dihydroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVVSXUNUZSZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601811 | |

| Record name | 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-23-5 | |

| Record name | 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.